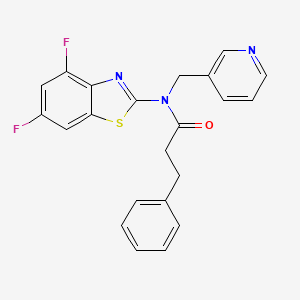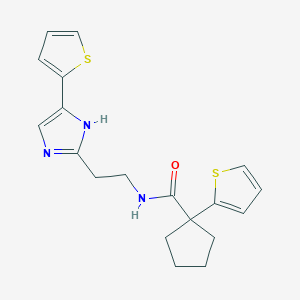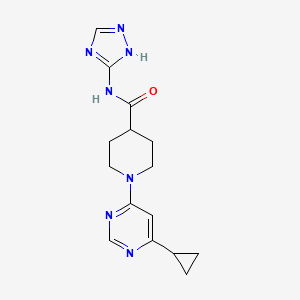![molecular formula C19H31NO3 B2596715 3-Methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid CAS No. 384334-66-1](/img/structure/B2596715.png)
3-Methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of MTAA is complex, containing multiple functional groups. It includes a butanoic acid group, an amino group, and a 3,5,7-trimethyladamantane-1-carbonyl group. The molecule contains a total of 53 bonds, including 24 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 4 six-membered rings, 3 eight-membered rings, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .科学的研究の応用
Molecular Docking and Structural Analysis
Research involving molecular docking and structural analysis of related compounds has shown the potential of butanoic acid derivatives in inhibiting Placenta growth factor (PIGF-1), suggesting good biological activities. Studies utilize spectroscopic and theoretical calculations, including FT-IR, FT-Raman spectra, and DFT approach, to examine the stability, reactivity, and nonlinear optical material candidacy of these compounds. This kind of research provides a foundational understanding of the chemical's properties and potential applications in pharmacology and materials science (K. Vanasundari et al., 2018).
Synthesis and Antimicrobial Activity
Another aspect of research focuses on the synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing various moieties. These studies demonstrate the chemical's flexibility in forming derivatives with significant antimicrobial properties against specific bacteria and fungi, indicating its potential in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).
Enzymatic and Biochemical Studies
Research into the enzymatic and biochemical pathways involving amino acids and their derivatives highlights the complex interactions and transformations that these compounds undergo. For instance, studies on the fusel alcohols production process from branched-chain amino acids by Saccharomyces cerevisiae show the role of specific enzymes and metabolic pathways in forming flavor compounds in food products. These insights could inform biotechnological applications and the optimization of fermentation processes (E. T. ter Schure et al., 1998).
Organometallic Chemistry and Synthesis
Finally, the synthesis of organometallic compounds involving carboxylic acid derivatives showcases the potential for creating novel compounds with unique properties. For example, research on the synthesis of glufosinate and other compounds demonstrates the utility of carboxylic acid derivatives in forming products with specific functions, including potential applications in medicinal chemistry (T. Sakakura et al., 1991).
特性
IUPAC Name |
3-methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-12(2)13(14(21)22)20-15(23)19-9-16(3)6-17(4,10-19)8-18(5,7-16)11-19/h12-13H,6-11H2,1-5H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLZWQCYKYWHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C12CC3(CC(C1)(CC(C3)(C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
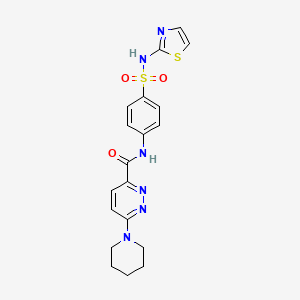

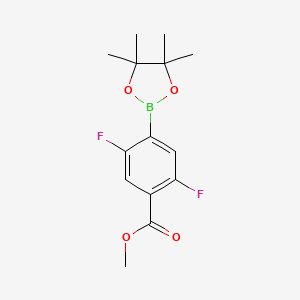
![2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B2596637.png)
![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2596638.png)
![3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2596639.png)
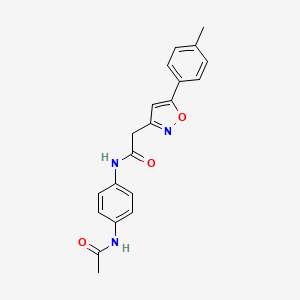
![(E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B2596642.png)
